molecular formula C17H13F2NO3S B2617453 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide CAS No. 2034414-45-2

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

Cat. No.: B2617453
CAS No.: 2034414-45-2
M. Wt: 349.35
InChI Key: OYJQONUILLMFDX-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications in biochemistry and pharmacology. This compound is part of a class of molecules known to exhibit diverse biological activities, making it a valuable scaffold for investigative studies. Structurally related benzenesulfonamides have been reported to possess significant analgesic and antiallodynic properties in preclinical models. Research on analogous compounds suggests potential mechanisms of action involving the modulation of serotonergic (5-HT) and opioidergic pathways, as their thermal analgesia can be reversed by antagonists such as ondansetron and naloxone . Furthermore, benzenesulfonamide-containing compounds are actively being explored for their inhibitory activity against various enzymatic targets, including carbonic anhydrase isoforms . The structural motif of this compound, which incorporates a furan ring, may be of particular interest for the design and synthesis of new chemical entities in medicinal chemistry. Researchers can utilize this compound as a building block or as a reference standard in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for conditions such as neuropathic pain or infectious diseases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,4-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c18-16-6-5-15(9-17(16)19)24(21,22)20-10-12-1-3-13(4-2-12)14-7-8-23-11-14/h1-9,11,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJQONUILLMFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan and difluoro groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Benzyl Key Properties/Findings References
3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide 4-Methyl 97% purity; simpler structure with higher lipophilicity due to methyl group
N-Benzyl-3,4-difluorobenzenesulfonamide Unsubstituted benzyl Baseline analog; used in antimicrobial screens
3,4-Difluoro-N-(1-phenylethyl)benzenesulfonamide 1-Phenylethyl Extended alkyl chain may improve membrane permeability

Variations in the Sulfonamide Core

Modifications to the sulfonamide core or adjacent fluorination patterns alter electronic properties and target affinity:

Compound Name Core Structure Notable Features References
2,4-Difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide 2,4-Difluoro + quinoline-pyridazine High complexity; used in gene interaction studies (CTD dataset)
3,4-Difluorobenzenesulfonamide (CAS 108966-71-8) No N-substituent Parent compound; baseline for SAR studies
4-Fluoro-N-methylbenzenesulfonamide Monofluoro + methylamine Simpler analog with reduced steric bulk

Key Insight: The 3,4-difluoro configuration in the target compound may provide optimal electronic effects for target binding compared to 2,4-difluoro isomers or non-fluorinated analogs .

Biological Activity

3,4-Difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with difluoro groups and a furan moiety. The structural formula is represented as follows:

C13H10F2N2O2S\text{C}_{13}\text{H}_{10}\text{F}_2\text{N}_2\text{O}_2\text{S}

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes. The furan and difluoro groups enhance binding affinity through hydrophobic interactions and electronic effects, modulating the activity of target enzymes or receptors.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of various benzenesulfonamide derivatives, including this compound. These studies have highlighted several key activities:

  • Antimicrobial Activity : Compounds within this class have demonstrated significant antimicrobial properties against various pathogens. For example, related sulfonamides showed minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against bacteria like E. coli and S. aureus .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activities in vivo. In experimental models, certain sulfonamides inhibited carrageenan-induced rat paw edema significantly .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3,4-Difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamideEthyl linker instead of benzylSimilar antimicrobial properties
3,4-Difluoro-N-(4-(furan-3-yl)benzamideBenzamide group instead of sulfonamideLower anti-inflammatory activity

The presence of the furan ring enhances electronic interactions while the sulfonamide group provides strong hydrogen bonding capabilities, making it a versatile compound for various applications .

Case Studies

  • In Vivo Anti-inflammatory Study : A study on related sulfonamides demonstrated their effectiveness in reducing inflammation in rat models. The compound exhibited up to 94% inhibition at specific time points when administered at appropriate doses .
  • Antimicrobial Efficacy : Another study reported that derivatives of benzenesulfonamides exhibited potent antimicrobial activity against a range of pathogens with varying MIC values. This suggests that modifications in the structure can lead to enhanced efficacy against resistant strains .

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